N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide is a complex organic compound that features both indole and pyrazine moieties The indole structure is a common motif in many biologically active compounds, while the pyrazine ring is known for its presence in various pharmacologically significant molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 1H-indole-3-ethylamine, is prepared through Fischer indole synthesis or obtained commercially.
Amide Bond Formation: The indole derivative is reacted with 3-oxopropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)amide.
Pyrazine Carboxamide Formation: The intermediate is then reacted with 2-pyrazinecarboxylic acid under similar coupling conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically forming oxindole derivatives.
Reduction: The carbonyl group in the 3-oxopropyl chain can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group in the indole can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Hydroxypropyl derivatives.
Substitution: Various N-substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of indole and pyrazine derivatives with biological macromolecules. It may serve as a probe to investigate enzyme binding sites or receptor interactions.
Medicine
Medically, this compound holds potential as a lead compound for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with serotonin receptors, while the pyrazine ring can interact with various enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and is known for its anti-inflammatory properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative, this compound has been studied for its potential antiviral activity.
Uniqueness
N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide is unique due to the presence of both indole and pyrazine rings in its structure. This dual functionality allows it to interact with a broader range of biological targets compared to compounds with only one of these moieties.
Properties
Molecular Formula |
C18H19N5O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H19N5O2/c24-17(6-8-22-18(25)16-12-19-9-10-20-16)21-7-5-13-11-23-15-4-2-1-3-14(13)15/h1-4,9-12,23H,5-8H2,(H,21,24)(H,22,25) |
InChI Key |
LQNSGCKCRBVFLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.